Pepstatin Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

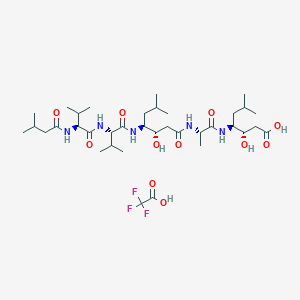

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9.C2HF3O2/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;3-2(4,5)1(6)7/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);(H,6,7)/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHNZRPLEZZUHA-HXBNWBQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H64F3N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Pepstatin Trifluoroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Pepstatin Trifluoroacetate, a widely utilized inhibitor in biochemical and cellular research. We will delve into its molecular interactions, inhibitory kinetics, and its effects on cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Distinguishing the Active Moiety from the Counter-ion

It is critical to understand that the inhibitory activity of this compound stems from the Pepstatin molecule itself. The trifluoroacetate (TFA) is a counter-ion, often a remnant from the purification process of the synthetic peptide, such as reversed-phase high-performance liquid chromatography (RP-HPLC). While TFA is generally considered inert in the context of protease inhibition, it can have its own biological effects, including cytotoxicity at high concentrations and allosteric modulation of certain receptors like the glycine receptor. Therefore, it is crucial in experimental design to run appropriate controls for the TFA counter-ion, especially in cell-based assays, to distinguish its effects from the activity of the pepstatin molecule.

The Molecular Mechanism of Action: Transition-State Mimicry

Pepstatin is a potent, competitive, and reversible inhibitor of aspartyl proteases. Its mechanism of action is a classic example of transition-state mimicry . Aspartyl proteases, such as pepsin, cathepsin D, and HIV protease, utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds. This catalytic process involves a tetrahedral transition state of the scissile peptide bond.

The structure of pepstatin contains an unusual amino acid called statine (4-amino-3-hydroxy-6-methylheptanoic acid). The hydroxyl group of the central statine residue is key to its inhibitory function, as it mimics the tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by aspartyl proteases. This allows pepstatin to bind to the active site of the enzyme with very high affinity, effectively blocking the entry and cleavage of the natural substrate.

Below is a diagram illustrating the inhibition of an aspartyl protease by pepstatin through transition-state mimicry.

Quantitative Inhibition Data

Pepstatin exhibits potent inhibition against a variety of aspartyl proteases. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Enzyme | Substrate | IC50 / Ki | Reference |

| Pepsin | Hemoglobin | 4.5 nM (IC50) | |

| Proctase | Hemoglobin | 6.2 nM (IC50) | |

| Pepsin | Casein | 150 nM (IC50) | |

| Proctase | Casein | 290 nM (IC50) | |

| Acid Protease | Casein | 520 nM (IC50) | |

| Acid Protease | Hemoglobin | 260 nM (IC50) | |

| HIV Protease | Recombinant | 250 µM (IC50) | |

| Pepsin | N/A | ~1 x 10-10 M (Ki) | |

| Pepsin | N-acetyl-statine | 1.2 x 10-4 M (Ki) | |

| Pepsin | N-acetyl-alanyl-statine | 5.65 x 10-6 M (Ki) | |

| Pepsin | N-acetyl-valyl-statine | 4.8 x 10-6 M (Ki) |

Experimental Protocols

General Protocol for In Vitro Pepsin Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of Pepstatin against pepsin.

Materials:

-

Pepsin (from porcine gastric mucosa)

-

Fluorescently labeled pepsin substrate (e.g., FITC-casein)

-

Assay Buffer: 0.1 M Sodium Acetate, pH 4.5

-

This compound

-

Solvent for Pepstatin (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Workflow:

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the Pepstatin stock solution in Assay Buffer.

-

To the wells of a 96-well plate, add the diluted Pepstatin solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a working solution of pepsin to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescently labeled substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop the reaction (e.g., by adding a stop solution or by immediate reading).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of inhibition for each Pepstatin concentration relative to the positive control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Effects on Cellular Signaling Pathways: Inhibition of Osteoclast Differentiation

Beyond its direct enzymatic inhibition, Pepstatin has been shown to affect cellular signaling pathways. One notable example is its ability to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway.

RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) is a key cytokine that induces osteoclast differentiation. Binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that includes the activation of ERK. Activated ERK, in turn, promotes the expression of downstream transcription factors, such as NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), which are essential for osteoclastogenesis.

Pepstatin has been observed to inhibit the phosphorylation and thus the activation of ERK in response to RANKL stimulation. This blockade of the ERK pathway leads to a downstream reduction in NFATc1 expression, ultimately suppressing the differentiation of osteoclast precursors into mature osteoclasts.

This secondary mechanism highlights the importance of considering the broader cellular effects of enzymatic inhibitors in biological systems.

Conclusion

This compound is a powerful research tool whose primary mechanism of action is the potent and specific inhibition of aspartyl proteases through transition-state mimicry. Its utility extends to the modulation of cellular processes such as osteoclast differentiation by impinging on key signaling pathways. A thorough understanding of its molecular interactions, coupled with careful experimental design that accounts for the potential effects of the trifluoroacetate counter-ion, is essential for the accurate interpretation of research findings and its effective application in drug development.

The Pivotal Role of the Statine Residue in Pepstatin A's Inhibitory Triumph: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pepstatin A, a hexapeptide of microbial origin, stands as a cornerstone in the study of aspartic proteases due to its potent and broad-spectrum inhibitory activity. Central to its remarkable efficacy is the unique and unconventional amino acid residue, statine. This technical guide delves into the critical role of the statine residue in the inhibitory mechanism of Pepstatin A, providing a comprehensive overview of its structure-activity relationship, quantitative inhibition data, and the experimental protocols used to elucidate its function.

The Statine Residue: A Molecular Mimic of the Transition State

Statine, chemically known as (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is the key to Pepstatin A's ability to potently inhibit aspartic proteases such as pepsin, renin, and cathepsin D.[1][2] The inhibitory prowess of Pepstatin A is largely attributed to the statine residue's ability to act as a transition-state analog.[1][2]

Aspartic proteases catalyze the hydrolysis of peptide bonds through a general acid-base mechanism involving a pair of aspartic acid residues in the active site. This process proceeds through a transient tetrahedral intermediate. The statine residue, with its hydroxyl group and tetrahedral carbon at the C3 position, masterfully mimics this high-energy intermediate.[1] The hydroxyl group of the statine residue forms a crucial hydrogen bond with the catalytic aspartate dyad in the enzyme's active site, effectively locking the enzyme in an inactive conformation.

Quantitative Analysis of Statine's Contribution to Inhibitory Potency

The paramount importance of the statine residue is quantitatively demonstrated by the inhibition constants (Ki) of Pepstatin A and its analogs. Modifications to the statine residue, particularly its stereochemistry and the presence of the hydroxyl group, lead to dramatic changes in inhibitory potency.

Table 1: Inhibitory Potency (Ki) of Pepstatin A and Analogs Against Porcine Pepsin

| Inhibitor | Ki (M) | Reference |

| Pepstatin A | ~1 x 10⁻¹⁰ | |

| Iva-Val-(3S,4S)-Sta-Ala-NHiC₅H₁₁ | 1 x 10⁻⁹ | |

| Iva-Val-(3R,4S)-Sta-Ala-NHiC₅H₁₁ | >1 x 10⁻⁷ | |

| N-acetyl-statine | 1.2 x 10⁻⁴ | |

| N-acetyl-alanyl-statine | 5.65 x 10⁻⁶ | |

| N-acetyl-valyl-statine | 4.8 x 10⁻⁶ | |

| Diacetylpepstatin | 7.3 x 10⁻⁶ |

Table 2: Inhibitory Potency of Pepstatin Analogs Against Human Renin

| Inhibitor | IC₅₀ (M) | Reference |

| Pepstatin A | ~17 x 10⁻⁶ | |

| Pepstatylaspartic acid | ~8.5 x 10⁻⁶ | |

| Pepstatylglutamic acid | ~1.7 x 10⁻⁶ | |

| A-Phe-His-Sta-Ala-Sta-R | ~1 x 10⁻⁸ |

Table 3: Inhibitory Potency of a Conformationally Restricted Pepstatin Analog

| Inhibitor | Target Enzyme | Ki (nM) | Reference |

| Cyclic analog with trans-2-butene linker | Porcine Pepsin | < 1 | |

| Penicillopepsin | 3.94 |

Experimental Protocols for Determining Inhibitory Activity

The quantitative data presented above are typically determined through enzyme inhibition assays. Below are detailed methodologies for assessing the inhibitory activity of Pepstatin A and its analogs against key aspartic proteases.

Pepsin Inhibition Assay

This spectrophotometric assay measures the residual activity of pepsin after incubation with an inhibitor, using hemoglobin as a substrate.

Materials:

-

Porcine Pepsin

-

Hemoglobin

-

10 mM HCl

-

5% (w/v) Trichloroacetic Acid (TCA)

-

Inhibitor (e.g., Pepstatin A or analog) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Enzyme and Substrate Preparation: Prepare a stock solution of pepsin in cold 10 mM HCl. Prepare a 2% (w/v) hemoglobin substrate solution in 10 mM HCl, adjusting the pH to 2.0.

-

Inhibitor Incubation: In a series of test tubes, add a fixed amount of pepsin solution. Add varying concentrations of the inhibitor to the test tubes. Include a control tube with no inhibitor. Incubate the mixtures at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Enzymatic Reaction: Initiate the reaction by adding the pre-warmed hemoglobin substrate solution to each tube. Incubate the reaction mixtures at 37°C for a specific time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of 5% TCA solution. The TCA will precipitate the undigested hemoglobin.

-

Quantification: Centrifuge the tubes to pellet the precipitated protein. Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed, TCA-soluble peptides.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value, and subsequently the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of pepsin for hemoglobin.

Renin Inhibition Assay (FRET-based)

This fluorometric assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate for continuous monitoring of renin activity.

Materials:

-

Recombinant Human Renin

-

FRET peptide substrate (e.g., TF3/TQ3 labeled)

-

Assay Buffer

-

Inhibitor (e.g., Pepstatin A analog)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the renin standard and the inhibitor in assay buffer. Prepare the FRET substrate solution in assay buffer.

-

Assay Setup: In a 96-well black microplate, add the renin solution to the wells. Add the different concentrations of the inhibitor to the respective wells. Include positive (renin only) and negative (buffer only) controls.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add the FRET substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for TF3/TQ3) in kinetic mode, recording data every 5 minutes for 30-60 minutes.

-

Data Analysis: The rate of increase in fluorescence is proportional to the renin activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ and Ki values.

Cathepsin D Inhibition Assay (Fluorometric)

This assay employs a fluorogenic substrate to measure the activity of Cathepsin D.

Materials:

-

Recombinant Human Cathepsin D

-

Fluorogenic substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH₂ labeled with MCA)

-

Cathepsin D Reaction Buffer

-

Inhibitor (e.g., Pepstatin A)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Reconstitute the lyophilized Cathepsin D. Prepare dilutions of the inhibitor in the reaction buffer. Prepare the substrate solution.

-

Assay Setup: In a 96-well plate, add the Cathepsin D enzyme to the wells. Add the inhibitor at various concentrations. Include positive (enzyme only) and background (buffer only) controls. A known inhibitor like Pepstatin A can be used as a reference control.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the fluorescence intensity at Ex/Em = 328/460 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition and determine the IC₅₀ and Ki values for the test compounds.

Visualizing the Role of Statine

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Caption: Mechanism of Pepstatin A inhibition via transition-state mimicry by the statine residue.

References

The Inhibitory Effect of Pepstatin Trifluoroacetate on HIV Protease Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of Pepstatin Trifluoroacetate on Human Immunodeficiency Virus (HIV) protease activity. It is designed to be a comprehensive resource, detailing the quantitative inhibitory data, experimental methodologies, and the underlying mechanism of action for professionals engaged in antiviral research and drug development. Pepstatin, a naturally occurring aspartic protease inhibitor, has been a foundational tool in the study of retroviral proteases. While most literature refers to the active compound as Pepstatin A, the trifluoroacetate salt is a common formulation used in research to enhance solubility and stability; the inhibitory activity is attributed to the Pepstatin A molecule.

Quantitative Inhibition Data

Pepstatin A, the active component of this compound, demonstrates potent inhibitory activity against HIV-1 protease. The following tables summarize the key quantitative metrics reported in the literature. It is important to note that variations in experimental conditions, such as the specific protease variant, substrate, and assay methodology, can influence these values.

| Parameter | Value | Enzyme Source | Assay Type | Reference |

| IC50 | 250 µM | Recombinant HIV Protease | Not Specified | [1] |

| 0.4 µM | Native Viral HIV-1 Protease | Not Specified | [2] | |

| 1.6 µM | HIV-1 Protease | Fluorometric Screening Kit | ||

| Ki | 478 ± 27 nM | HIV-1 Protease | Fluorogenic Substrate Assay | [3] |

Table 1: Inhibitory Potency of Pepstatin A against HIV-1 Protease. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are critical indicators of an inhibitor's efficacy. The data demonstrates that Pepstatin A is a potent inhibitor, with activity in the nanomolar to micromolar range.

Mechanism of Action: Competitive Inhibition

HIV-1 protease is an aspartic protease that plays a crucial role in the viral life cycle by cleaving newly synthesized polyproteins into mature, functional proteins.[4] This process is essential for the production of infectious virions. The active site of HIV-1 protease contains a conserved catalytic triad of aspartate, threonine, and glycine (Asp-Thr-Gly).[4]

Pepstatin A functions as a competitive inhibitor of HIV-1 protease. Its structure, particularly the unusual amino acid statine, mimics the transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases. This allows Pepstatin A to bind tightly to the active site of the enzyme, physically blocking the entry and cleavage of the natural gag-pol polyprotein substrates. The inhibition of HIV protease by Pepstatin A leads to the impaired processing of viral proteins, resulting in the production of aberrant and non-infectious viral particles. The initial design of many clinically approved HIV-1 protease inhibitors was based on the transition state mimetic concept exemplified by Pepstatin.

Figure 1: Competitive inhibition of HIV-1 protease by Pepstatin.

Experimental Protocols

The following section details a representative experimental protocol for determining the inhibitory activity of this compound against HIV-1 protease using a fluorometric assay. This method is widely used in high-throughput screening of protease inhibitors.

Fluorometric HIV-1 Protease Inhibition Assay

This assay measures the cleavage of a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% glycerol, 1 mM DTT)

-

Fluorogenic Peptide Substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 330/450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the this compound stock solution in Assay Buffer to generate a range of inhibitor concentrations for testing.

-

Prepare a working solution of HIV-1 Protease in Assay Buffer.

-

Prepare a working solution of the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the appropriate wells:

-

Enzyme Control (EC) wells: Assay Buffer.

-

Inhibitor Control (IC) wells: this compound at various concentrations.

-

Substrate Control (SC) wells: Assay Buffer without enzyme.

-

-

Add the HIV-1 Protease working solution to the EC and IC wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the fluorogenic substrate working solution to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 1-3 hours, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.

-

-

Data Analysis:

-

For each concentration of this compound, determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Rate_EC - Rate_IC) / Rate_EC] * 100 where Rate_EC is the rate of the enzyme control and Rate_IC is the rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2: Workflow for a fluorometric HIV-1 protease inhibition assay.

Conclusion

This compound, through its active component Pepstatin A, serves as a potent and well-characterized competitive inhibitor of HIV-1 protease. Its ability to mimic the transition state of peptide hydrolysis allows it to effectively block the active site of the enzyme, thereby preventing the maturation of viral particles. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers utilizing Pepstatin in the study of HIV protease and in the broader field of antiviral drug discovery. The established methodologies for assessing its inhibitory activity are robust and adaptable for screening novel protease inhibitors.

References

Pepstatin A: A Technical Guide to its Properties, Structure, and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepstatin A is a potent, naturally occurring inhibitor of aspartic proteases. Originally isolated from various species of Actinomyces, it has become an invaluable tool in biochemical research and a common component in protease inhibitor cocktails. This guide provides a comprehensive overview of the fundamental properties, chemical structure, and mechanisms of action of Pepstatin A, intended for professionals in research and drug development.

Core Properties and Structure

Pepstatin A is a modified hexapeptide with a well-defined set of physicochemical properties.[1] These characteristics are crucial for its application in experimental settings.

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₃₄H₆₃N₅O₉ | [2] |

| Molecular Weight | 685.89 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 233 °C (decomposes) | |

| Solubility | - Insoluble in water, chloroform, ether, and benzene. - Soluble in methanol, ethanol, and DMSO, often requiring the addition of acetic acid for complete dissolution. Can be dissolved in ethanol at 1-2 mg/mL with gentle heating. | |

| Storage Temperature | 2-8°C |

Chemical Structure

The primary structure of Pepstatin A is Isovaleryl-L-Valyl-L-Valyl-L-Statyl-L-Alanyl-L-Statine (Iva-Val-Val-Sta-Ala-Sta). A key feature of its structure is the presence of two residues of the unusual amino acid, statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). The N-terminus is capped with an isovaleryl group.

The unique statine residues are central to the inhibitory activity of Pepstatin A.

Caption: Linear sequence of Pepstatin A.

Mechanism of Inhibition

Pepstatin A is a highly potent and specific inhibitor of aspartic proteases, including pepsin, renin, and cathepsins D and E. It functions as a competitive and reversible inhibitor.

The inhibitory mechanism of Pepstatin A is attributed to the statine residues, which act as transition-state analogs. The hydroxyl group of the statine residue mimics the tetrahedral transition state intermediate formed during peptide bond hydrolysis by aspartic proteases. This high-affinity interaction with the enzyme's active site effectively blocks substrate access and subsequent cleavage. The Ki value for its inhibition of pepsin is approximately 10⁻¹⁰ M.

Caption: Pepstatin A competitively blocks the active site.

Signaling Pathway Inhibition: RANKL-Induced Osteoclast Differentiation

Beyond its direct enzymatic inhibition, Pepstatin A has been shown to suppress the differentiation of osteoclasts. This effect is mediated through the blockade of the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. Specifically, Pepstatin A inhibits the phosphorylation of ERK (Extracellular signal-Regulated Kinase) and subsequently decreases the expression of NFATc1 (Nuclear Factor of Activated T-cells c1), a master regulator of osteoclastogenesis. This inhibitory action on osteoclast differentiation appears to be independent of its effects on cathepsin D.

Caption: Pepstatin A inhibits RANKL signaling.

Experimental Protocols

Cathepsin D Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits.

Materials:

-

Cathepsin D (recombinant human)

-

CD Reaction Buffer

-

Fluorogenic Cathepsin D substrate (e.g., GKPILFFRLK(Dnp)-D-R-NH₂) labeled with MCA

-

Pepstatin A (as a positive control inhibitor)

-

Test inhibitor compounds

-

96-well plate (black)

-

Fluorometric plate reader (Ex/Em = 328/460 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized Cathepsin D in dH₂O. Aliquot and store at -80°C.

-

Prepare a working solution of Pepstatin A by diluting the stock solution in CD Reaction Buffer.

-

Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Positive Control: 5 µL reconstituted Cathepsin D + 45 µL CD Reaction Buffer.

-

Background Control: 50 µL CD Reaction Buffer alone.

-

Inhibitor Reference Control: 5 µL reconstituted Cathepsin D + 10 µL diluted Pepstatin A + 35 µL CD Reaction Buffer.

-

Test Inhibitor Wells: 5 µL reconstituted Cathepsin D + 10 µL test inhibitor + 35 µL CD Reaction Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation:

-

Prepare a Substrate Mix (e.g., 2 µL Substrate + 48 µL CD Reaction Buffer per well).

-

Add 50 µL of the Substrate Mix to each well.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence in a fluorometer at Ex/Em = 328/460 nm.

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = (1 - (RFU of Test Inhibitor - RFU of Background) / (RFU of Positive Control - RFU of Background)) * 100

Caption: Workflow for Cathepsin D inhibition assay.

Pepsin Inhibition Assay

This is a general protocol for a fluorometric pepsin inhibitor screening assay.

Materials:

-

Purified pepsin

-

10 mM HCl solution

-

FITC-labeled synthetic substrate

-

Assay Buffer

-

Pepstatin A (as a control inhibitor)

-

Test compounds

-

96-well plate (black, flat-bottom)

-

Fluorescence plate reader (Ex/Em = 485/530 nm)

Procedure:

-

Reagent Preparation:

-

Dilute purified pepsin in 10 mM HCl. Keep on ice.

-

Dissolve test compounds and Pepstatin A in an acidic solvent (e.g., 10 mM HCl with <2% DMSO).

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Wells: Add 30 µL of diluted pepsin.

-

Control (No Inhibitor): Add 30 µL of diluted pepsin.

-

Blank (No Enzyme): Add 30 µL of 10 mM HCl.

-

-

Inhibitor Addition:

-

To the enzyme wells, add 10 µL of the test compounds at desired concentrations.

-

To the "Control" and "Blank" wells, add 10 µL of the solvent buffer.

-

-

Pre-incubation: Tap the plate to mix and incubate for 15 minutes at room temperature.

-

Reaction Initiation:

-

Prepare a Working Reagent by mixing the substrate with 10 mM HCl.

-

Add 10 µL of the Working Reagent to all wells.

-

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Reaction Termination and Measurement:

-

Add 100 µL of Assay Buffer to all wells to neutralize the reaction.

-

Read fluorescence at Ex/Em = 485/530 nm.

-

Data Analysis: Calculate the percent inhibition using the fluorescence values (F): % Inhibition = ((F_Control - F_Compound) / (F_Control - F_Blank)) * 100

Conclusion

Pepstatin A remains a cornerstone for the study of aspartic proteases. Its well-characterized properties, unique structure centered around the statine amino acid, and potent, specific inhibitory mechanism make it an indispensable reagent. The provided protocols and pathway diagrams offer a foundational framework for researchers to utilize Pepstatin A effectively in their experimental designs, from basic enzymatic assays to complex cell signaling studies.

References

Pepstatin A: A Technical Guide to its Application in Viral Maturation and Replication Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A, a naturally occurring pentapeptide, is a potent and well-characterized inhibitor of aspartyl proteases.[1][2][3] Its high affinity and specificity for the catalytic site of these enzymes have made it an indispensable tool in the study of virology, particularly in elucidating the mechanisms of viral maturation and replication.[2] This technical guide provides an in-depth overview of Pepstatin A's mechanism of action, summarizes key quantitative data on its inhibitory activity, presents detailed experimental protocols for its use in virological research, and includes visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of its application.

Introduction: The Critical Role of Aspartyl Proteases in the Viral Life Cycle

Many viruses, including the Human Immunodeficiency Virus (HIV), rely on virally encoded aspartyl proteases for their replication.[4] These proteases are essential for the post-translational processing of viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. The inhibition of these proteases leads to the production of immature, non-infectious viral particles, thereby halting the spread of the infection. This makes viral proteases a prime target for antiviral drug development.

Mechanism of Action of Pepstatin A

Pepstatin A functions as a competitive and reversible inhibitor of aspartyl proteases. Its structure contains two residues of the unusual amino acid statine, which is thought to mimic the transition state of the peptide bond cleavage reaction catalyzed by these enzymes. By binding tightly to the active site of the protease, Pepstatin A blocks the access of the natural polyprotein substrate, thus preventing its cleavage.

The inhibitory action of Pepstatin A is not limited to viral proteases. It also effectively inhibits cellular aspartyl proteases such as pepsin, renin, and cathepsins D and E. This broad specificity is a crucial consideration in experimental design and data interpretation.

Quantitative Data: Inhibitory Activity of Pepstatin A

The potency of Pepstatin A against various aspartyl proteases has been quantified through determination of its 50% inhibitory concentration (IC50) and inhibition constant (Ki). These values are critical for determining the appropriate concentrations for in vitro and cell-based assays.

| Enzyme | Organism/Virus | IC50 | Ki (apparent) | Reference |

| HIV-1 Protease | Human Immunodeficiency Virus 1 | ~2 µM | - | |

| HIV-1 Protease | Human Immunodeficiency Virus 1 | 0.4 µM | - | |

| XMRV Protease | Xenotropic Murine Leukemia Virus-related Virus | Weak inhibitor | - | |

| Pepsin | - | <5 µM | ~1 x 10⁻¹⁰ M | |

| Renin | Human | ~15 µM | - | |

| Cathepsin D | Human | ~40 µM | - | |

| Cathepsin D (MCF7 cells) | Human | 0.005 µM | - | |

| Cathepsin E (MDA-MB-231 cells) | Human | 0.0001 µM | - |

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate, and enzyme source.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Pepstatin A to study viral maturation and replication.

In Vitro Viral Protease Inhibition Assay

This protocol is designed to determine the IC50 of Pepstatin A against a purified viral protease.

Materials:

-

Purified recombinant viral protease (e.g., HIV-1 protease)

-

Fluorogenic protease substrate specific to the viral protease

-

Pepstatin A

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 20% glycerol, 1 mM EDTA)

-

DMSO for dissolving Pepstatin A

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Pepstatin A Preparation: Prepare a stock solution of Pepstatin A in DMSO (e.g., 10 mM). Create a serial dilution of Pepstatin A in the assay buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme and Substrate Preparation: Dilute the viral protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

-

Assay Setup: In a 384-well plate, add the following to each well:

-

A small volume of the diluted Pepstatin A solution (or DMSO as a vehicle control).

-

The diluted viral protease solution.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of reaction for each Pepstatin A concentration. Plot the percentage of inhibition against the logarithm of the Pepstatin A concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viral Replication Assay

This protocol assesses the effect of Pepstatin A on viral replication in a cell culture system.

Materials:

-

A susceptible cell line (e.g., H9 cells for HIV-1)

-

Viral stock with a known titer

-

Pepstatin A

-

Cell culture medium

-

DMSO

-

Method for quantifying viral replication (e.g., p24 antigen ELISA for HIV-1, reverse transcriptase activity assay, or plaque assay)

Procedure:

-

Cell Seeding: Seed the susceptible cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Treatment: After infection, remove the viral inoculum and add fresh cell culture medium containing various concentrations of Pepstatin A (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 2 to 11 days).

-

Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of virus produced using a suitable method. For HIV-1, this can be done by measuring the amount of p24 core antigen using an ELISA kit or by measuring the activity of reverse transcriptase.

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed reduction in viral replication is not due to cytotoxicity of Pepstatin A.

-

Data Analysis: Plot the percentage of inhibition of viral replication against the Pepstatin A concentration to determine its antiviral efficacy.

Visualizing the Role of Pepstatin A

Signaling Pathway: Retroviral Maturation

The following diagram illustrates the critical step of polyprotein processing in the retroviral life cycle, which is inhibited by Pepstatin A.

Caption: Retroviral polyprotein processing and its inhibition by Pepstatin A.

Experimental Workflow: Antiviral Screening

This diagram outlines a typical workflow for screening compounds, like Pepstatin A, for their antiviral activity by targeting viral proteases.

Caption: A generalized workflow for antiviral drug screening targeting viral proteases.

Conclusion

Pepstatin A remains a cornerstone tool for researchers in virology and drug development. Its well-defined mechanism of action and potent inhibitory effects on viral aspartyl proteases provide a robust system for studying the intricacies of viral maturation and replication. The quantitative data and experimental protocols outlined in this guide offer a practical framework for utilizing Pepstatin A to investigate viral life cycles and to screen for novel antiviral agents. The provided visualizations serve to clarify the complex biological processes and experimental workflows involved in this critical area of research.

References

The Inhibitory Effect of Pepstatin A on Renin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of Pepstatin A on renin, a critical aspartic protease in the renin-angiotensin-aldosterone system (RAAS). Understanding the molecular interactions and kinetic parameters of this inhibition is pivotal for the development of novel antihypertensive therapeutics. This document outlines the quantitative inhibitory data, detailed experimental protocols for assessing renin activity, and visual representations of the underlying mechanisms and workflows.

Quantitative Inhibition Data

Pepstatin A, a naturally occurring hexapeptide, is a potent, competitive inhibitor of most aspartic proteases, including renin.[1][2][3] Its inhibitory activity is largely attributed to the presence of the unusual amino acid statine, which mimics the tetrahedral transition state of the peptide bond hydrolysis catalyzed by these enzymes.[1][2] The following table summarizes the key quantitative parameters of Pepstatin A's inhibitory effect on renin from various species under different pH conditions.

| Inhibitor | Target Enzyme | IC50 | Ki | Inhibition Type | pH | Reference |

| Pepstatin A | Human Plasma Renin | 10 µM | 1.2 µM | Competitive | 7.4 | |

| Pepstatin A | Human Plasma Renin | 1 µM | - | - | 5.7 | |

| Pepstatin A | Porcine Renin | ~0.32 µM | - | Competitive | 6.0 | |

| Pepstatin A | Human Renin | ~17 µM | - | Competitive | 6.5 |

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on experimental conditions, including substrate concentration and buffer composition.

Mechanism of Renin Inhibition by Pepstatin A

Renin is an aspartic protease that specifically cleaves angiotensinogen to angiotensin I, the rate-limiting step of the RAAS. The active site of renin contains a catalytic dyad of two aspartic acid residues (Asp32 and Asp215 in endothiapepsin, a model aspartic protease). These residues activate a water molecule to hydrolyze the peptide bond of the substrate.

Pepstatin A acts as a transition-state analog inhibitor. The hydroxyl group of its central statine residue mimics the tetrahedral intermediate formed during peptide bond cleavage. This allows Pepstatin A to bind tightly to the active site of renin, with the statine hydroxyl group forming hydrogen bonds with the catalytic aspartate residues, thus preventing the binding and cleavage of angiotensinogen. X-ray crystallography studies of Pepstatin A complexed with aspartic proteases have confirmed this binding mode, showing the inhibitor in an extended conformation within the enzyme's active site cleft.

Experimental Protocols

The inhibitory effect of Pepstatin A on renin activity can be determined using various in vitro assays. The classical method involves measuring the generation of Angiotensin I from a substrate.

Renin Activity Assay using Radioimmunoassay (RIA)

This protocol is a traditional and sensitive method for measuring plasma renin activity (PRA).

1. Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.

-

Store plasma at -20°C or lower until analysis.

2. Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To inhibit angiotensinase activity, add angiotensinase inhibitors such as phenylmethylsulfonyl fluoride (PMSF) and 8-hydroxyquinoline.

-

Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours) to allow renin to cleave endogenous angiotensinogen, generating Angiotensin I. A parallel sample is kept at 4°C to serve as a blank.

-

The pH of the incubation is typically adjusted to the optimal pH for renin activity (pH 5.7-6.0) or physiological pH (7.4).

3. Radioimmunoassay for Angiotensin I:

-

Stop the enzymatic reaction by placing the samples on ice.

-

Perform a competitive RIA to quantify the amount of Angiotensin I generated. This involves:

-

Adding a known amount of radiolabeled Angiotensin I (e.g., ¹²⁵I-Angiotensin I) and a specific anti-Angiotensin I antibody to the samples.

-

The generated (unlabeled) Angiotensin I competes with the radiolabeled Angiotensin I for binding to the antibody.

-

Separate the antibody-bound Angiotensin I from free Angiotensin I (e.g., using dextran-coated charcoal).

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

4. Calculation of Renin Activity:

-

Create a standard curve using known concentrations of unlabeled Angiotensin I.

-

Determine the concentration of Angiotensin I in the samples from the standard curve.

-

Calculate the plasma renin activity as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hour).

5. Inhibition Studies:

-

To determine the IC50 of Pepstatin A, perform the assay with varying concentrations of the inhibitor.

-

Plot the percentage of renin inhibition against the logarithm of the Pepstatin A concentration and fit the data to a sigmoidal dose-response curve.

Fluorogenic Renin Assay

This is a more modern, high-throughput method for screening renin inhibitors.

1. Reagents and Materials:

-

Purified, activated renin enzyme.

-

A specific fluorogenic renin substrate. This is often a FRET (Fluorescence Resonance Energy Transfer) peptide that fluoresces upon cleavage by renin.

-

Assay buffer.

-

Pepstatin A or other test inhibitors.

-

A fluorescent microplate reader.

2. Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add a solution of Pepstatin A at various concentrations to the appropriate wells.

-

Add the purified renin enzyme to all wells (except for a no-enzyme control).

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic renin substrate to all wells.

3. Data Acquisition:

-

Immediately place the microplate in a fluorescence reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time. The reading is typically taken in kinetic mode for a set duration (e.g., 30-60 minutes).

4. Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of Pepstatin A relative to the uninhibited control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

Pepstatin A serves as a archetypal competitive inhibitor of renin, providing a valuable tool for studying the enzyme's function and for the initial stages of developing more specific and bioavailable renin inhibitors. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers in the field of hypertension and cardiovascular drug discovery. The transition-state mimicry of its statine residue is a key structural feature that has informed the design of subsequent generations of renin inhibitors, such as Aliskiren. Further research into the structural and kinetic aspects of renin inhibition will continue to pave the way for novel therapeutic strategies targeting the renin-angiotensin-aldosterone system.

References

Methodological & Application

Preparation of Pepstatin Trifluoroacetate Stock Solution in DMSO: An Application Note and Protocol

Introduction

Pepstatin, a potent inhibitor of aspartic proteases, is an essential component in many protease inhibitor cocktails used in cell lysis and protein extraction protocols. It effectively inhibits proteases such as pepsin, cathepsins D and E, and renin, thereby preventing the degradation of protein targets of interest during experimental procedures. Pepstatin A is sparingly soluble in aqueous solutions but can be readily dissolved in organic solvents like dimethyl sulfoxide (DMSO). This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Pepstatin Trifluoroacetate in DMSO, intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For ease of reference, the key quantitative data for Pepstatin A and its trifluoroacetate salt are summarized in the table below.

| Parameter | Pepstatin A | This compound | Reference |

| Molecular Weight ( g/mol ) | 685.89 | 799.92 | [1][2][3][4] |

| Solubility in DMSO | 5 mg/mL to 50 mg/mL | 25 mg/mL (ultrasonication may be required) | [1] |

| Recommended Stock Concentration | 1 mM to 10 mM | 1 mM to 10 mM | |

| Recommended Storage Temperature | -20°C | -20°C | |

| Stock Solution Stability at -20°C | Stable for several months | Stable for several months |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound (powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

-

Preparation: Don a clean lab coat, gloves, and safety glasses. Ensure the work area is clean and free of contaminants.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.9992 mg of this compound.

-

Calculation: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Mass = 10 mmol/L x 0.001 L x 799.92 g/mol = 0.0079992 g = 7.9992 mg

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 7.9992 mg of powder, add 1 mL of DMSO.

-

Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, faint yellow solution should be formed.

-

Sonication (if necessary): If the powder does not dissolve completely with vortexing, sonicate the tube in a water bath for short intervals until the solution is clear. Use of fresh, non-hygroscopic DMSO is crucial as absorbed moisture can reduce solubility.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is stable for several months. Any noticeable increase in the yellowing of the solution may indicate hydrolysis, and the solution should be discarded.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: A flowchart of the protocol for preparing a this compound stock solution.

Conclusion

This protocol provides a standardized method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines, particularly the use of anhydrous DMSO and proper storage conditions, will ensure the integrity and efficacy of the inhibitor for use in various research applications. The typical working concentration for Pepstatin A is around 1 µM, and the prepared stock solution should be diluted at least 1:1000 in the final working solution to minimize any effects of the solvent.

References

Recommended working concentration of Pepstatin A in cell culture.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepstatin A is a potent, reversible inhibitor of aspartic proteases, a class of enzymes crucial in various physiological and pathological processes.[1][2] Originally isolated from Streptomyces, this pentapeptide is widely utilized in cell culture experiments to study the roles of specific aspartic proteases such as pepsin, renin, cathepsin D, and the protease encoded by the Human Immunodeficiency Virus (HIV).[3][4][5] Its ability to block the catalytic activity of these enzymes makes it an invaluable tool in research areas including cancer biology, neurodegenerative diseases, and virology.

Pepstatin A functions by binding tightly to the active site of aspartic proteases, mimicking the transition state of the substrate. This high-affinity interaction effectively blocks the enzyme's ability to cleave its target proteins. In cell-based assays, Pepstatin A is employed to investigate cellular processes modulated by these proteases, such as protein processing, autophagy, and apoptosis. For instance, it has been shown to inhibit the processing of the HIV gag protein precursor in infected cells and suppress the differentiation of osteoclasts.

These application notes provide a comprehensive guide to using Pepstatin A in cell culture, including recommended working concentrations, detailed protocols for its preparation and application, and an overview of its mechanism of action.

Quantitative Data Summary

The effective working concentration of Pepstatin A in cell culture can vary significantly depending on the cell type, the specific aspartic protease being targeted, and the experimental objective. The following table summarizes recommended concentrations from various applications.

| Application | Cell Line | Target Protease(s) | Recommended Working Concentration | Incubation Time | Reference(s) |

| General Aspartic Protease Inhibition | Various | General Aspartic Proteases | 1 µM | Variable | |

| Inhibition of Autophagic Cargo Degradation | Various | Lysosomal Proteases | 1-10 µM | Variable | |

| Inhibition of HIV gag Precursor Processing | H9 cells | HIV Protease | 7 µM - 0.1 mM | 2 - 11 days | |

| Suppression of RANKL-induced Osteoclast Differentiation | Bone marrow cells | Cathepsin D, other aspartic proteases | 15 - 120 µM (0.1 mM cited for significant suppression) | 2 - 11 days | |

| Inhibition of Secreted Cathepsin D and E | MDA-MB-231 cells | Cathepsin D, Cathepsin E | IC50 = 0.0001 µM | 3 days | |

| Inhibition of Cathepsin D | MCF7 cells | Cathepsin D | IC50 = 0.005 µM | Not Specified | |

| Induction of Apoptosis and Autophagy in TNBC cells | Triple-Negative Breast Cancer (TNBC) cells | Cathepsin D | Not Specified | Not Specified | |

| Reduction of High Glucose-Induced Cardiomyocyte Death | Cardiomyocytes | Cathepsin D | Not Specified | Not Specified |

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme's activity in the specified assay and may not directly translate to the optimal working concentration in a cell culture experiment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of Pepstatin A Stock Solution

Pepstatin A is sparingly soluble in water but can be readily dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for cell culture applications.

Materials:

-

Pepstatin A powder

-

Dimethyl sulfoxide (DMSO), sterile-filtered

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh the desired amount of Pepstatin A powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 5 mg of Pepstatin A (MW: 685.89 g/mol ).

-

Add the appropriate volume of DMSO to achieve the desired stock concentration. For a 10 mM stock from 5 mg of powder, add 0.73 mL of DMSO. To make a 1 mM stock, dissolve 5 mg in 7.3 mL of DMSO.

-

Vortex the solution thoroughly to ensure the Pepstatin A is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C. A 1 mM solution in DMSO is stable for months at this temperature.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) as higher concentrations can be toxic to cells.

-

Some sources suggest that for purer forms of Pepstatin A, the inclusion of a small amount of acetic acid may be necessary for dissolution in methanol or DMSO.

General Protocol for Treating Cells with Pepstatin A

This protocol provides a general workflow for applying Pepstatin A to cultured cells. The specific concentrations and incubation times should be optimized based on the experimental goals and cell type.

Materials:

-

Cultured cells in appropriate vessels (e.g., plates, flasks)

-

Complete cell culture medium

-

Pepstatin A stock solution (e.g., 1 mM or 10 mM in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture cells to the desired confluency according to your standard protocol.

-

Prepare the working concentration of Pepstatin A by diluting the stock solution into fresh, pre-warmed complete cell culture medium. For example, to achieve a 1 µM working concentration from a 1 mM stock, dilute the stock solution 1:1000 in the culture medium.

-

Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. This is crucial to distinguish the effects of Pepstatin A from any effects of the solvent.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Pepstatin A or the vehicle control.

-

Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration. Incubation times can range from a few hours to several days, depending on the experiment. For long-term experiments, the medium containing fresh Pepstatin A should be replaced every 48-72 hours.

-

Following incubation, proceed with your downstream analysis (e.g., cell lysis for western blotting, cell viability assays, microscopy).

Visualizations

Mechanism of Action: Pepstatin A Inhibition of Aspartic Proteases

Caption: Pepstatin A competitively inhibits aspartic proteases.

Experimental Workflow: Using Pepstatin A in Cell Culture

Caption: A typical workflow for treating cultured cells with Pepstatin A.

Signaling Pathway: Inhibition of Osteoclast Differentiation

Caption: Pepstatin A inhibits osteoclast differentiation via ERK and NFATc1.

References

Application Notes and Protocols: Utilizing Pepstatin Trifluoroacetate in Protease Inhibitor Cocktails

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepstatin, a potent, reversible inhibitor of aspartic proteases, is an essential component of many protease inhibitor cocktails.[1][2] Its trifluoroacetate salt form offers comparable inhibitory activity. This document provides detailed application notes and protocols for the effective use of Pepstatin trifluoroacetate in research and drug development settings to prevent protein degradation during cellular extraction and analysis.

Pepstatin functions as a competitive inhibitor, mimicking the tetrahedral transition state of peptide catalysis.[2] It is highly specific for aspartic proteases and does not inhibit serine, cysteine, or metalloproteases, making it a crucial component of a broad-spectrum protease inhibitor cocktail.[1][2]

Key Applications

The primary application of this compound is the inhibition of aspartic proteases during:

-

Protein Extraction: Prevents the degradation of target proteins by endogenous proteases released during cell lysis.

-

Protein Purification: Maintains the integrity and activity of purified proteins.

-

Western Blotting: Ensures accurate quantification and detection of proteins by preventing their breakdown.

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Protects protein-protein interactions from being disrupted by proteolytic activity.

-

Enzyme Assays: Critical for studying enzymes without interference from contaminating proteases.

Quantitative Data

The efficacy of Pepstatin is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a range of aspartic proteases.

| Protease Target | Substrate | IC50 (Pepstatin A) |

| Pepsin | Hemoglobin | 4.5 nM |

| Proctase | Hemoglobin | 6.2 nM |

| Pepsin | Casein | 150 nM |

| Proctase | Casein | 290 nM |

| Acid Protease | Casein | 520 nM |

| Acid Protease | Hemoglobin | 260 nM |

| HIV Protease | Recombinant | 250 µM |

Data compiled from multiple sources.

The inclusion of Pepstatin in a protease inhibitor cocktail significantly enhances protein stability and yield, although direct quantitative comparisons in complex lysates can vary depending on the specific cell or tissue type and the abundance of target proteins and proteases. The general principle is that the presence of a comprehensive inhibitor cocktail, including Pepstatin, prevents the rapid degradation of proteins that occurs upon cell lysis.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions. Therefore, a concentrated stock solution should be prepared in an organic solvent.

-

Recommended Solvents: DMSO or Methanol.

-

Procedure:

-

Dissolve this compound in DMSO or methanol to a final concentration of 1 mM.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

-

General Protocol for Protease Inhibitor Cocktail Preparation

For broad-spectrum protease inhibition, this compound should be used in combination with inhibitors of other protease classes.

-

Typical Cocktail Composition (100X Stock):

-

AEBSF (Serine Protease Inhibitor): 100 mM

-

Aprotinin (Serine Protease Inhibitor): 80 µM

-

Bestatin (Aminopeptidase Inhibitor): 5 mM

-

E-64 (Cysteine Protease Inhibitor): 1.5 mM

-

Leupeptin (Serine/Cysteine Protease Inhibitor): 2 mM

-

Pepstatin A/Trifluoroacetate (Aspartic Protease Inhibitor): 1 mM

-

EDTA (Metalloprotease Inhibitor, optional): 100 mM

-

-

Preparation of 100X Stock (EDTA-free):

-

Dissolve the individual inhibitors in an appropriate solvent (e.g., DMSO or water, depending on solubility).

-

Combine the inhibitor solutions to achieve the final 100X concentrations.

-

Store the 100X cocktail in aliquots at -20°C.

-

Protocol for Cell Lysis with Protease Inhibitor Cocktail

This protocol is a general guideline for the lysis of cultured mammalian cells. Optimization may be required for specific cell lines or tissues.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA, NP-40, or Tris-based buffer)

-

100X Protease Inhibitor Cocktail (containing this compound)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Prepare the complete lysis buffer by adding the 100X Protease Inhibitor Cocktail to the lysis buffer at a 1:100 dilution (e.g., 10 µL of 100X cocktail to 1 mL of lysis buffer). Keep the complete lysis buffer on ice.

-

Add the complete lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

-

The protein extract is now ready for downstream applications or can be stored at -80°C.

Protocol for Western Blotting

This protocol assumes that a protein extract has been prepared as described above.

Procedure:

-

Sample Preparation: Mix the protein extract with an equal volume of 2X Laemmli sample buffer.

-

Denaturation: Boil the samples at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE) and run the gel according to the manufacturer's instructions to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an appropriate imaging system.

Signaling Pathways and Experimental Workflows

Aspartyl Protease Inhibition and Downstream Signaling

Pepstatin's inhibition of aspartyl proteases can impact various signaling pathways. For instance, some aspartyl proteases are involved in the processing of signaling molecules. A notable example is the effect of Pepstatin A on the ERK signaling pathway, where it has been shown to suppress the differentiation of osteoclasts by blocking ERK signaling.

References

Protocol for using Pepstatin A to inhibit protease activity in cell lysates.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepstatin A is a potent, reversible, and competitive inhibitor of aspartic proteases.[1][2] Originally isolated from various species of Actinomyces, it is a hexapeptide containing the unusual amino acid statine, which is responsible for its inhibitory activity.[3][4] Pepstatin A is highly specific for aspartic proteases and does not inhibit serine, cysteine, or metalloproteases, making it a valuable tool in research and drug development.[5] It is commonly used in protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and protein extraction.

This document provides a detailed protocol for the use of Pepstatin A to inhibit protease activity in cell lysates, information on its mechanism of action, and relevant quantitative data.

Mechanism of Action

Pepstatin A functions by mimicking the tetrahedral transition state of peptide catalysis by aspartic proteases. The statine residue within Pepstatin A is a key structural component that binds tightly to the active site of aspartic proteases, thereby competitively inhibiting their enzymatic activity. This inhibition is highly potent, with Ki values for pepsin in the picomolar range.

Target Proteases

Pepstatin A is a highly selective inhibitor of aspartic proteases, including:

-

Pepsin

-

Cathepsin D and E

-

Renin

-

HIV Protease

-

Chymosin

Quantitative Data: Inhibitory Potency of Pepstatin A

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pepstatin A against various aspartic proteases.

| Protease | Substrate | IC50 | References |

| Pepsin | Hemoglobin | 4.5 nM | |

| Proctase | Hemoglobin | 6.2 nM | |

| Pepsin | Casein | 150 nM | |

| Acid Protease | Hemoglobin | 260 nM | |

| Proctase | Casein | 290 nM | |

| Acid Protease | Casein | 520 nM | |

| Cathepsin D | Secreted in MDA-MB-231 cells | 0.0001 µM | |

| Cathepsin E | Secreted in MDA-MB-231 cells | 0.0001 µM | |

| Cathepsin D | In MCF7 cells | 0.005 µM | |

| HIV Protease | ~2 µM | ||

| Human Renin | ~15 µM | ||

| Cathepsin D | ~40 µM |

Experimental Protocols

Preparation of Pepstatin A Stock Solution

Pepstatin A is sparingly soluble in water but can be dissolved in organic solvents.

-

Recommended Solvents: DMSO, methanol, or ethanol.

-

Stock Solution Concentration: A common stock solution concentration is 1 mM. To prepare a 1 mM stock solution of Pepstatin A (Molecular Weight: 685.89 g/mol ), dissolve 5 mg in 7.3 ml of DMSO. Alternatively, for a 10 mM stock, reconstitute 5 mg of powder in 0.73 mL of DMSO.

-

Solubilization Procedure:

-

Weigh the desired amount of lyophilized Pepstatin A powder.

-

Add the appropriate volume of DMSO, methanol, or ethanol.

-

To aid dissolution, gentle warming (up to 60°C) or the addition of a small amount of acetic acid (e.g., 10% v/v in methanol) may be necessary, especially for higher purity preparations.

-

-

Storage and Stability:

-

Lyophilized powder should be stored at -20°C.

-

Stock solutions are stable for several months when stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Protocol for Inhibiting Protease Activity in Cell Lysates

This protocol outlines the steps for preparing a cell lysate and incorporating Pepstatin A for effective inhibition of aspartic proteases.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA, Triton X-100 based, or other suitable buffer)

-

Pepstatin A stock solution (1 mM in DMSO)

-

Other protease inhibitors or a commercial protease inhibitor cocktail (optional, but recommended for broad-spectrum inhibition)

-

Microcentrifuge

-

Cell scraper (for adherent cells)

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a sufficient volume of ice-cold lysis buffer to cover the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer.

-

-

Addition of Pepstatin A:

-

Immediately before adding the lysis buffer to the cells, add the Pepstatin A stock solution to the lysis buffer to achieve the desired final working concentration.

-

Recommended Working Concentration: A final concentration of 1 µM is effective for inhibiting most target proteases. To achieve a 1 µM final concentration from a 1 mM stock solution, dilute the stock 1:1000 in the lysis buffer (e.g., add 1 µl of 1 mM Pepstatin A to 1 ml of lysis buffer).

-

If using a protease inhibitor cocktail, ensure that it contains an aspartic protease inhibitor or add Pepstatin A separately.

-

-

Cell Lysis:

-

Incubate the cell suspension in the lysis buffer on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification and Storage:

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).

-

The lysate can be used immediately for downstream applications or stored in aliquots at -80°C.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for Pepstatin A Application in Cell Lysates

Caption: Workflow for using Pepstatin A to inhibit protease activity during cell lysate preparation.

Inhibition of RANKL-Induced Osteoclast Differentiation Signaling

Pepstatin A has been shown to suppress the differentiation of osteoclasts induced by the receptor activator of NF-κB ligand (RANKL). This effect appears to be mediated through the blockade of ERK signaling and the subsequent inhibition of nuclear factor of activated T cells c1 (NFATc1) expression.

Caption: Pepstatin A inhibits RANKL-induced osteoclast differentiation by blocking ERK signaling.

References

Application of Pepstatin Trifluoroacetate in the Study of Autophagy

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pepstatin, a hexa-peptide isolated from Actinomyces, is a potent and specific inhibitor of aspartic proteases. Its trifluoroacetate salt is a common formulation used in research. In the context of autophagy, Pepstatin A is a crucial tool for studying autophagic flux by targeting the lysosomal degradation of autophagosomes.

Mechanism of Action: Autophagy is a cellular catabolic process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated material is degraded by lysosomal hydrolases. Pepstatin A inhibits cathepsin D, a major lysosomal aspartic protease, which is essential for the degradation of autophagic cargo.[1][2] By inhibiting cathepsin D, Pepstatin A blocks the final step of the autophagic pathway, leading to the accumulation of autophagosomes within the cell. This accumulation can be quantified to measure the rate of autophagosome formation, a key indicator of autophagic activity, often referred to as autophagic flux.

Experimental Applications: The primary application of Pepstatin A in autophagy research is in autophagic flux assays. These assays are critical to distinguish between an increase in autophagosome formation (autophagy induction) and a blockage in autophagosome degradation. An accumulation of autophagosomes in the presence of Pepstatin A indicates an active autophagic flux. Pepstatin A is often used in combination with E64d, a cysteine protease inhibitor, to ensure a more complete blockade of lysosomal degradation. The most common methods for detecting the resulting autophagosome accumulation are Western blotting for the autophagosome marker LC3-II and fluorescence microscopy of cells expressing fluorescently-tagged LC3.

Quantitative Data

The following table summarizes key quantitative data for the use of Pepstatin Trifluoroacetate in autophagy research.

| Parameter | Value | Cell Line/System | Notes | Reference |

| IC50 for Cathepsin D | < 1 nM | In vitro enzyme assay | Demonstrates high potency for its primary target. | [3] |

| Working Concentration (in cell culture) | 10 - 100 µM | PC3 (Prostate Cancer) | Used in combination with E64d to induce autophagic flux. | [4] |

| Working Concentration (in cell culture) | 2 µM | Caki (Renal Carcinoma), ACHN (Renal Carcinoma), DU145 (Prostate Cancer), HeLa (Cervical Cancer), MDA-MB-231 (Breast Cancer), SKBR3 (Breast Cancer) | Used to sensitize cancer cells to TRAIL-induced apoptosis. | |

| Working Concentration (in cell culture) | 220 µM | Plasmodium falciparum | Used in combination with 22 µM E64 to study autophagy in the parasite. |

Experimental Protocols

Protocol 1: Autophagic Flux Assay using LC3-II Western Blotting

This protocol describes how to measure autophagic flux by detecting the accumulation of LC3-II in the presence of Pepstatin A and E64d.

Materials:

-

Cells of interest

-

Complete cell culture medium

-